Bond Dissociation Energy Selectivity for Sequential Cross-Coupling
The Csp²–Br bond dissociation energy (BDE) is approximately 285‑305 kJ·mol⁻¹, while the Csp²–Cl BDE is approximately 350‑360 kJ·mol⁻¹, a difference of ~55‑75 kJ·mol⁻¹ [1][2]. This intrinsic BDE gap enables palladium‑catalyzed oxidative addition to occur selectively at C–Br in the presence of C–Cl under mild conditions (e.g., Pd(PPh₃)₄, 60‑80 °C), as established for halogenated pyrazine systems [3]. Mono‑halogenated analogs such as ethyl 5‑chloropyrazine‑2‑carboxylate possess only one reactive halogen, precluding any orthogonal differentiation.
C–Cl: ~350–360 kJ·mol⁻¹
Δ ≈ 55–75 kJ·mol⁻¹
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–Br: ~285‑305 kJ·mol⁻¹; C–Cl: ~350‑360 kJ·mol⁻¹ (Δ ≈ 55‑75 kJ·mol⁻¹) [1][2] |
| Comparator Or Baseline | Ethyl 5‑chloropyrazine‑2‑carboxylate (mono‑Cl): single C–Cl BDE ≈ 350‑360 kJ·mol⁻¹; Ethyl 6‑bromopyrazine‑2‑carboxylate (mono‑Br): single C–Br BDE ≈ 285‑305 kJ·mol⁻¹ [1][2] |
| Quantified Difference | Target compound possesses both BDE levels simultaneously, enabling a ~55‑75 kJ·mol⁻¹ chemical selectivity window absent in mono‑halogen comparators. |
| Conditions | Gas‑phase homolytic bond dissociation energies; applicable to Pd(0)‑catalyzed oxidative addition selectivity [3]. |
Why This Matters
Procurement of the dual‑halogen building block eliminates the need for two separate mono‑halogen intermediates, reducing synthetic step count and overall cost of goods in multi‑step medicinal chemistry campaigns.
- [1] Luo, Y.‑R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, Boca Raton, FL, 2003. Tabulated C–Br and C–Cl BDE values. View Source
- [2] ResearchPortal Lisboa. Energetics of C–F, C–Cl, C–Br, and C–I bonds in 2‑haloethanols. 2007. DH°(C–Cl) = 359.9 ± 8.0 kJ·mol⁻¹; DH°(C–Br) = 305.0 ± 8.0 kJ·mol⁻¹. View Source
- [3] Nikishkin, N. I.; Huskens, J.; Verboom, W. Transition metal‑catalyzed functionalization of pyrazines. Org. Biomol. Chem. 2013, 11, 3583‑3602. Reports palladium‑catalyzed Suzuki coupling on bromopyrazines. View Source
